molecular formula C14H10Br2Cl2 B14473313 4,4'-Bis(bromomethyl)-3,3'-dichloro-1,1'-biphenyl CAS No. 65789-55-1

4,4'-Bis(bromomethyl)-3,3'-dichloro-1,1'-biphenyl

Cat. No.: B14473313
CAS No.: 65789-55-1
M. Wt: 408.9 g/mol
InChI Key: BXDYHEXWKXPXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C14H10Br2Cl2. This compound is characterized by the presence of bromomethyl and dichloro substituents on a biphenyl backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl typically involves the bromination of 3,3’-dichloro-1,1’-biphenyl. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of bromomethyl groups at the 4,4’ positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromomethyl groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl and dichloro groups. These groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

  • 4,4’-Bis(chloromethyl)-1,1’-biphenyl
  • 2,2’-Bis(bromomethyl)-1,1’-biphenyl
  • α,α’-Dibromo-p-xylene
  • 2,6-Bis(bromomethyl)naphthalene
  • 4,4’‘-Bis-bromomethyl-(1,1’:3’,1’')terphenyl

Comparison: 4,4’-Bis(bromomethyl)-3,3’-dichloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and dichloro groups on the biphenyl backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds that may only have bromomethyl or chloromethyl groups. The dichloro groups enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

65789-55-1

Molecular Formula

C14H10Br2Cl2

Molecular Weight

408.9 g/mol

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)-3-chlorophenyl]-2-chlorobenzene

InChI

InChI=1S/C14H10Br2Cl2/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-6H,7-8H2

InChI Key

BXDYHEXWKXPXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)Cl)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.